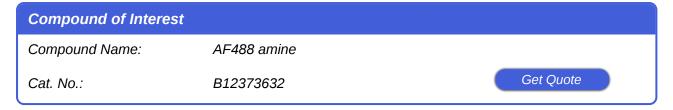


AF488 Amine: A Comprehensive Technical Guide to its Spectral Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties of **AF488 amine** and its amine-reactive derivatives. It details experimental protocols for its use in common laboratory applications and includes visualizations of experimental workflows and relevant signaling pathways.

Data Presentation: Core Spectral and Photophysical Properties

The quantitative spectral and photophysical characteristics of **AF488 amine** are summarized in the table below for easy reference and comparison. These properties make it a robust and versatile fluorescent dye for a wide range of applications in biological research.



Property	Value	Reference(s)
Maximum Excitation Wavelength (λex)	~495 nm	[1]
Maximum Emission Wavelength (λem)	~519 nm	[1]
Molar Extinction Coefficient (ϵ)	~71,800 cm ⁻¹ M ⁻¹	[1]
Fluorescence Quantum Yield (Φ)	~0.91	[1]
Recommended Laser Line	488 nm	[2]
Fluorescence Lifetime (τ)	~4.1 ns	[2]
pH Sensitivity	pH-insensitive between pH 4 and 10	[3][4]

Experimental Protocols

Detailed methodologies for common applications of **AF488 amine**-reactive forms, such as the N-hydroxysuccinimidyl (NHS) ester, are provided below. These protocols are foundational and may require optimization based on the specific protein or cell type being investigated.

Protein and Antibody Labeling with AF488 NHS Ester

This protocol outlines the conjugation of AF488 NHS ester to primary amines on proteins, such as antibodies.

Materials:

- Protein (antibody) solution (2-10 mg/mL in amine-free buffer like PBS)
- AF488 NHS Ester
- Anhydrous dimethylsulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH 8.3-8.5



- Purification column (e.g., Sephadex G-25)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare Protein Solution: Ensure the protein is at a concentration of 2-10 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be removed by dialysis or buffer exchange.
- Prepare Dye Stock Solution: Immediately before use, dissolve the AF488 NHS Ester in anhydrous DMSO to a concentration of 10 mg/mL.[6]
- Adjust pH: Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate.
 This is the optimal pH range for the reaction between the NHS ester and primary amines.[7]
- Conjugation Reaction: While gently vortexing, add the reactive dye solution to the protein solution. The molar ratio of dye to protein may need to be optimized, but a starting point of 10:1 (dye:protein) is recommended.[5]
- Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[5]
- Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the absorbance of the conjugate at 280 nm and 494 nm.

Immunofluorescence Staining of Cultured Cells

This protocol describes the use of an AF488-conjugated secondary antibody for the detection of a primary antibody in fixed and permeabilized cultured cells.

Materials:

- Cultured cells on coverslips or in a multi-well plate
- Phosphate-buffered saline (PBS)



- Fixation buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking buffer (e.g., 1% BSA in PBS)
- Primary antibody (specific to the target protein)
- AF488-conjugated secondary antibody (specific to the host species of the primary antibody)
- Nuclear counterstain (e.g., DAPI)
- Antifade mounting medium

Procedure:

- Cell Preparation: Wash the cells grown on coverslips twice with PBS.
- Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. [8]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[9]
- Blocking: Block non-specific antibody binding by incubating the cells in 1% BSA in PBS for 1 hour at room temperature.[9]
- Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer to its optimal concentration and incubate with the cells overnight at 4°C in a humidified chamber.[10]
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the AF488-conjugated secondary antibody in the blocking buffer and incubate with the cells for 1 hour at room temperature, protected from light.[10]



- Washing: Wash the cells three times with PBS for 5 minutes each.
- Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the fluorescence using a microscope equipped with the appropriate filters for AF488 and the counterstain.

Flow Cytometry Analysis of Cell Surface Proteins

This protocol details the staining of a cell surface protein using a directly conjugated AF488 primary antibody for analysis by flow cytometry.

Materials:

- Single-cell suspension
- Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- AF488-conjugated primary antibody
- Isotype control antibody (conjugated with AF488)
- FACS tubes

Procedure:

- Cell Preparation: Prepare a single-cell suspension from your sample and wash the cells with cold flow cytometry staining buffer.
- Cell Counting: Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
- Blocking (Optional): To prevent non-specific binding, you can block Fc receptors by incubating the cells with an Fc blocking reagent.
- Staining: Aliquot 1 x 10⁶ cells per FACS tube. Add the predetermined optimal amount of the AF488-conjugated primary antibody. For the negative control, use an equivalent concentration of the AF488-conjugated isotype control.



- Incubation: Incubate the cells for 30 minutes on ice or at 4°C, protected from light.
- Washing: Wash the cells twice with 2 mL of cold flow cytometry staining buffer by centrifugation at 300 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 500 μL of flow cytometry staining buffer.
- Analysis: Analyze the samples on a flow cytometer equipped with a 488 nm laser.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of **AF488 amine**.

Caption: Spectral properties of AF488 dye.

Caption: Workflow for labeling proteins with AF488 NHS ester.

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